Selective Neuronal Nitric Oxide Synthase (nNOS) Inhibition vs. Endothelial and Inducible Isoforms
Isosolenopsin A (cis‑2‑methyl‑6‑undecylpiperidine) demonstrates pronounced selectivity for neuronal NOS (nNOS) over endothelial (eNOS) and inducible (iNOS) isoforms. The IC₅₀ values determined in an in vitro [³H]arginine‑to‑[³H]citrulline conversion assay are: nNOS = 18 ± 3.9 µM, eNOS = 156 ± 10 µM, and iNOS > 1000 µM, yielding an nNOS/eNOS selectivity ratio of ≈ 8.7 and an nNOS/iNOS ratio > 55 [1]. The kinetic Ki for nNOS is 19 ± 2 µM, consistent with noncompetitive inhibition with respect to L‑arginine [1]. By contrast, solenopsin A (trans isomer) is reported predominantly as a PI3K/Akt inhibitor (IC₅₀ ≈ 10 µM against Akt) and its NOS isoform selectivity profile has not been quantitatively delineated in the same assay system [2]. This makes isosolenopsin A the rational procurement choice for studies requiring selective nNOS blockade without confounding PI3K/Akt activity.
| Evidence Dimension | IC₅₀ for nNOS, eNOS, iNOS; selectivity ratio |
|---|---|
| Target Compound Data | nNOS IC₅₀ = 18 ± 3.9 µM; eNOS IC₅₀ = 156 ± 10 µM; iNOS IC₅₀ > 1000 µM; Ki (nNOS) = 19 ± 2 µM |
| Comparator Or Baseline | Solenopsin A (trans isomer): Akt IC₅₀ ≈ 10 µM; quantitative NOS selectivity data absent from comparable assay |
| Quantified Difference | nNOS/eNOS selectivity ~8.7‑fold; nNOS/iNOS >55‑fold for isosolenopsin A; PI3K/Akt inhibition not observed at these concentrations |
| Conditions | NOS assay: rat cerebellar nNOS, bovine recombinant eNOS, murine recombinant iNOS; in vitro [³H]arginine conversion; Akt assay: cell‑free ATP‑competitive assay |
Why This Matters
For laboratories focused on neuroinflammation, pain, or neurodegeneration, selective nNOS inhibition is a defined pharmacological goal; isosolenopsin A delivers this selectivity with quantified IC₅₀ values whereas the trans isomer’s primary pharmacology is PI3K/Akt inhibition.
- [1] Yi, G. B., McClendon, D., Desaiah, D., Goddard, J., Lister, A., Moffitt, J., Vander Meer, R. K., deShazo, R., Lee, K. S., & Rockhold, R. W. (2003). Fire ant venom alkaloid, isosolenopsin A, a potent and selective inhibitor of neuronal nitric oxide synthase. International Journal of Toxicology, 22(2), 81–86. View Source
- [2] Arbiser, J. L., Kau, T., Konar, M., Narra, K., Ramchandran, R., Summers, S. A., Vlahos, C. J., Ye, K., Perry, B. N., Matter, W. F., Lin, H., Nava, A., Couper, L. L., & Bowen, J. P. (2007). Solenopsin, the alkaloidal component of the fire ant (Solenopsis invicta), is a naturally occurring inhibitor of phosphatidylinositol‑3‑kinase signaling and angiogenesis. Blood, 109(2), 560–565. View Source
